8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the butyl and isopropylamino groups. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of various kinases, which are involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating various cellular pathways. This inhibition can lead to changes in cell proliferation, apoptosis, and other critical cellular functions .
Comparison with Similar Compounds
8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other similar compounds, such as:
4-amino-2-hydropyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but with different substituents, leading to variations in biological activity.
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds also act as kinase inhibitors but may have different selectivity and potency profiles.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
8-butyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-4-5-8-18-12(19)7-6-11-13(17-10(2)3)15-9-16-14(11)18/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBBBVXHWQPAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC2=C(N=CN=C21)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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